N-benzyl-2-fluoroaniline hydrochloride
Description
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Properties
IUPAC Name |
N-benzyl-2-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9,15H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFKEMDHDPLAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1987680-56-7 | |
| Record name | N-benzyl-2-fluoroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q. What are the established synthetic routes for N-benzyl-2-fluoroaniline hydrochloride, and how can purity be optimized?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzylation of 2-fluoroaniline with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) under reflux conditions, followed by HCl salt formation. Critical steps include controlling stoichiometry (1:1 molar ratio of benzylating agent to 2-fluoroaniline) and reaction time (4–6 hours) to minimize by-products like N,N-dibenzylated impurities . Purification involves recrystallization from ethanol/water mixtures or chromatography (silica gel, CH₂Cl₂/MeOH eluent). Purity ≥95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing This compound?
- Methodological Answer:
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and benzyl groups) and the NH₂⁺Cl⁻ proton (broad singlet, δ ~10–12 ppm). Fluorine coupling (³JHF) in the 2-fluoroaniline moiety confirms regiochemistry .
- XRD: Single-crystal X-ray diffraction resolves the hydrochloride salt’s ionic lattice and hydrogen-bonding network, critical for understanding solubility .
- HPLC-MS: Quantifies residual solvents (e.g., THF) and detects degradation products under accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility via ionic interactions but is hygroscopic. Stability studies show degradation under prolonged UV exposure (λ >300 nm) or high humidity, forming 2-fluoroaniline and benzaldehyde as by-products. Storage recommendations: desiccated at –20°C in amber vials. Solubility profiles (Table 1):
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 12.5 ± 0.3 |
| Ethanol | 85.7 ± 1.1 |
| DMSO | >100 |
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity during benzylation of 2-fluoroaniline?
- Methodological Answer: The fluorine atom at the ortho position induces steric hindrance and electronic effects (σ-inductive withdrawal), directing benzylation to the para NH₂ group. Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal a lower activation energy (ΔG‡ = 28.5 kcal/mol) for N-benzylation vs. C-alkylation. Kinetic control (low-temperature conditions) further suppresses competing pathways .
Q. How can computational modeling predict this compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field) model the compound’s interaction with nucleophiles (e.g., thiols). The fluorine’s electron-withdrawing effect activates the aromatic ring for NAS at the meta position (Fukui indices: f⁻ = 0.15 at C4 vs. 0.08 at C5). Transition-state analysis (Gaussian 16) identifies a Wheland intermediate with partial positive charge at C4, validated experimentally via isotopic labeling (¹⁸O tracing) .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 38–75%)?
- Methodological Answer: Variability arises from:
- Impurity in starting materials: 2-Fluoroaniline often contains traces of 4-fluoroaniline; pre-purification via distillation (bp 72–74°C) is critical.
- Acid concentration: Excess HCl (>3 equiv.) leads to protonation of the benzylating agent, reducing reactivity. Optimize HCl equivalents (1.2–1.5 equiv.) via pH monitoring .
- Workup protocol: Precipitation in ether/petroleum ether (3:1 v/v) improves yield vs. aqueous extraction alone .
Q. What structural modifications enhance This compound’s bioactivity in CNS-targeted drug discovery?
- Methodological Answer:
- Fluorine replacement: Substituting F with Cl (e.g., N-benzyl-2-chloroaniline hydrochloride) increases lipophilicity (logP +0.3), enhancing blood-brain barrier permeability.
- N-Alkylation: Introducing methyl groups to the benzyl ring (e.g., N-(4-methylbenzyl)-2-fluoroaniline hydrochloride) improves dopamine receptor binding (Kᵢ = 12 nM vs. 45 nM for parent compound) .
Q. What green chemistry approaches reduce environmental impact during synthesis?
- Methodological Answer:
- Solvent selection: Replace THF with cyclopentyl methyl ether (CPME), a biodegradable alternative with similar polarity.
- Catalysis: Use immobilized base catalysts (e.g., Amberlyst A21) to reduce waste.
- Microwave-assisted synthesis: Reduces reaction time (30 minutes vs. 6 hours) and energy consumption (50 W, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
